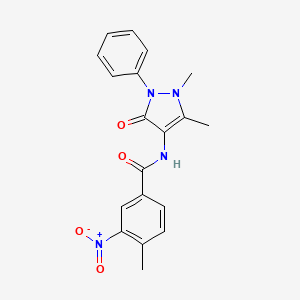![molecular formula C37H24Br6N4O7 B15014084 2-[(E)-{[2-(3,5-bis{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014084.png)
2-[(E)-{[2-(3,5-bis{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dibromo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxyphenol, also known as 2-ethoxyphenol or guaiacol, is an organic compound with the molecular formula C8H10O2. It is a type of phenol where an ethoxy group is substituted at the ortho position of the hydroxyl group on the benzene ring. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxyphenol can be synthesized through various methods. One common method involves the reaction of ortho-ethylvanillin with a composite metal catalyst such as rhodium oxide and ruthenium chloride. The reaction is carried out at a temperature of 150°C for four hours, followed by vacuum distillation to obtain the product . Another method involves the gas-solid phase catalytic synthesis using diethyl carbonate and pyrocatechol, which is more environmentally friendly and efficient .
Industrial Production Methods
In industrial settings, ethoxyphenol is often produced through the oxidation of anisole or phenetole with an unsubstituted alkanoic acid. This method is preferred due to its high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethoxyphenol undergoes various chemical reactions, including:
Oxidation: Ethoxyphenol can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Ethoxyphenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Nitroethoxyphenol, sulfoethoxyphenol, and haloethoxyphenol
Aplicaciones Científicas De Investigación
Ethoxyphenol has a wide range of applications in scientific research:
Mecanismo De Acción
Ethoxyphenol exerts its effects through various mechanisms depending on its application. For instance, in enzymatic reactions, it acts as a substrate for enzymes like tyrosinase, where it undergoes oxidation to form quinones. These quinones can then participate in further biochemical reactions . In the polymer industry, ethoxyphenol acts as a stabilizer by inhibiting the formation of peroxides, thus preventing unwanted polymerization reactions .
Comparación Con Compuestos Similares
Ethoxyphenol is similar to other phenolic compounds such as methoxyphenol and hydroxyphenol. it is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity. For example:
Methoxyphenol: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Hydroxyphenol: Lacks the ethoxy group, making it less hydrophobic and altering its solubility and reactivity.
List of Similar Compounds
- Methoxyphenol
- Hydroxyphenol
- Catechol
- Guaiacol
Propiedades
Fórmula molecular |
C37H24Br6N4O7 |
|---|---|
Peso molecular |
1116.0 g/mol |
Nombre IUPAC |
2-[[2-[3,5-bis[(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]phenyl]-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C37H24Br6N4O7/c1-51-28-10-23(38)31(41)20(34(28)48)13-44-17-4-5-27-26(9-17)47-37(54-27)16-6-18(45-14-21-32(42)24(39)11-29(52-2)35(21)49)8-19(7-16)46-15-22-33(43)25(40)12-30(53-3)36(22)50/h4-15,48-50H,1-3H3 |
Clave InChI |
YFAJYEVLEYIMGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC(=C4)N=CC5=C(C(=CC(=C5Br)Br)OC)O)N=CC6=C(C(=CC(=C6Br)Br)OC)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15014015.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B15014034.png)
![2-bromo-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014051.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B15014058.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15014067.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(diethylamino)-2-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B15014068.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15014071.png)
![2,8-bis(3-chlorophenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B15014073.png)
